molecular formula C19H16N2O2 B2695320 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline CAS No. 2415538-68-8

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline

Cat. No.: B2695320
CAS No.: 2415538-68-8
M. Wt: 304.349
InChI Key: IWNOHAUXPSLWIN-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a 2,3-dihydro-1H-isoindole-2-carbonyl group and a methoxy group at the 6-position. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydro-1H-isoindole-2-carbonyl chloride, which can be synthesized from isoindoline through chlorination reactions . This intermediate is then reacted with 6-methoxyquinoline under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the isoindole ring, potentially leading to the formation of new derivatives.

    Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-isoindole-2-carbonyl)-quinoline: Lacks the methoxy group at the 6-position.

    6-methoxyquinoline: Lacks the isoindole-2-carbonyl group.

    2,3-dihydro-1H-isoindole-2-carbonyl chloride: Used as an intermediate in the synthesis of the target compound.

Uniqueness

The presence of both the 2,3-dihydro-1H-isoindole-2-carbonyl group and the methoxy group at the 6-position makes 4-(2,3-dihydro-1H-isoindole-2-carbonyl)-6-methoxyquinoline unique. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(6-methoxyquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-15-6-7-18-17(10-15)16(8-9-20-18)19(22)21-11-13-4-2-3-5-14(13)12-21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNOHAUXPSLWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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